molecular formula C14H17N3O4S B2853188 N-cyclopropyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide CAS No. 1105247-36-6

N-cyclopropyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide

Numéro de catalogue: B2853188
Numéro CAS: 1105247-36-6
Poids moléculaire: 323.37
Clé InChI: KKJCQSSVSXQAGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopropyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines involved in immune responses. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mécanisme D'action

N-cyclopropyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide selectively inhibits JAK3, which is predominantly expressed in immune cells such as T cells, B cells, and natural killer cells. JAK3 plays a crucial role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in immune responses. By inhibiting JAK3, this compound effectively suppresses the production of cytokines and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce disease activity and improve clinical outcomes in patients with autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The biochemical and physiological effects of this compound are mediated through its selective inhibition of JAK3, which reduces the production of cytokines involved in immune responses and suppresses inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclopropyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide is a highly selective inhibitor of JAK3, which makes it an attractive tool for studying the role of JAK3 in immune responses. However, the use of this compound in lab experiments is limited by its low solubility and poor bioavailability. Moreover, the selectivity of this compound for JAK3 may limit its use in studying the role of other JAK family members in immune responses.

Orientations Futures

N-cyclopropyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide has shown significant potential as a therapeutic agent for autoimmune diseases. Future research should focus on further elucidating the mechanisms of action of this compound and identifying potential biomarkers for predicting treatment response. Moreover, the development of more potent and selective JAK3 inhibitors may lead to the discovery of new therapeutic targets for autoimmune diseases.

Méthodes De Synthèse

The synthesis of N-cyclopropyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of a key intermediate, 3-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline, which is then reacted with cyclopropyl isocyanate to yield the final product, this compound. The overall yield of the synthesis is around 30%, and the purity of the final product is >99%.

Applications De Recherche Scientifique

N-cyclopropyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, this compound has been shown to effectively inhibit JAK3 activity and suppress the production of cytokines involved in immune responses. In clinical trials, this compound has demonstrated significant efficacy in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Propriétés

IUPAC Name

N-cyclopropyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c18-13(15-10-5-6-10)14(19)16-11-3-1-4-12(9-11)17-7-2-8-22(17,20)21/h1,3-4,9-10H,2,5-8H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJCQSSVSXQAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.